2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide
Description
This compound is a pyrimidine derivative with a carboxamide functional group at position 5, a methoxy group at position 4, and an amino group at position 2 of the pyrimidine ring. The carboxamide is further substituted with a 2-(diethylamino)propyl chain, introducing a tertiary amine moiety. The molecular formula is C₁₃H₂₇N₅O₂, with a molecular weight of ~285.35 g/mol.
Properties
CAS No. |
84332-11-6 |
|---|---|
Molecular Formula |
C13H23N5O2 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-amino-N-[2-(diethylamino)propyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H23N5O2/c1-5-18(6-2)9(3)7-15-11(19)10-8-16-13(14)17-12(10)20-4/h8-9H,5-7H2,1-4H3,(H,15,19)(H2,14,16,17) |
InChI Key |
JBRWLKQPDUMHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)CNC(=O)C1=CN=C(N=C1OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-5-pyrimidinecarboxylic acid with 2-(diethylamino)propylamine under specific conditions to form the desired product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidinecarboxamide Derivatives ()
The compounds in share the pyrimidinecarboxamide core but differ in substituents:
- 5-Pyrimidinecarboxamide,2-cyano-4-[(2,2-dimethylpropyl)amino]-N-[(4-methoxyphenyl)methyl] (CAS 501001-39-4): Molecular Formula: C₁₉H₂₃N₅O₂ Molecular Weight: 353.42 g/mol Key Differences:
- Position 2: Cyano (CN) group instead of amino (NH₂).
- Position 4: (2,2-Dimethylpropyl)amino group instead of methoxy (OCH₃).
- Carboxamide Side Chain: (4-Methoxyphenyl)methyl group instead of diethylamino propyl.
- 5-Pyrimidinecarboxamide,2-cyano-4-[(2,2-dimethylpropyl)amino]-N-(phenylmethyl) (CAS 501001-55-4): Key Differences:
- Carboxamide Side Chain: Phenylmethyl (benzyl) group instead of (4-methoxyphenyl)methyl or diethylamino propyl.
Table 1: Comparison of Pyrimidinecarboxamide Derivatives
| Feature | Target Compound | CAS 501001-39-4 | CAS 501001-55-4 |
|---|---|---|---|
| Position 2 Substituent | NH₂ (amino) | CN (cyano) | CN (cyano) |
| Position 4 Substituent | OCH₃ (methoxy) | (2,2-dimethylpropyl)amino | (2,2-dimethylpropyl)amino |
| Carboxamide Side Chain | 2-(Diethylamino)propyl | (4-Methoxyphenyl)methyl | Phenylmethyl |
| Molecular Weight | ~285.35 g/mol | 353.42 g/mol | ~337.40 g/mol (estimated) |
| Key Functional Groups | Amino, methoxy, tertiary amine | Cyano, alkylamino, benzyl | Cyano, alkylamino, benzyl |
Implications of Structural Differences :
- Lipophilicity: The benzyl side chains in compounds likely increase logP (lipophilicity) compared to the target’s diethylamino propyl group, which may enhance solubility via protonation.
- Bioactivity : The methoxy group in the target compound could improve membrane permeability, while the tertiary amine may facilitate interactions with acidic residues in biological targets .
Phosphonothiolate Derivatives ()
describes structurally distinct organophosphorus compounds, such as Propyl S-2-diethylaminoethyl propylphosphonothiolate (CAS 959288-70-1):
- Molecular Formula: C₁₂H₂₈NO₂PS
- Key Features: Phosphonothiolate backbone with a diethylaminoethyl chain. Contains a sulfur atom and phosphorus center, typical of organophosphate agents.
Table 2: Comparison with Phosphonothiolate Derivatives
| Feature | Target Compound | CAS 959288-70-1 |
|---|---|---|
| Core Structure | Pyrimidinecarboxamide | Phosphonothiolate |
| Functional Groups | Amino, methoxy, tertiary amine | Phosphorus, sulfur, tertiary amine |
| Molecular Weight | ~285.35 g/mol | 305.38 g/mol |
| Potential Applications | Kinase inhibition (speculative) | Organophosphate agents (e.g., agrochemicals) |
Key Differences :
- Chemical Class: The target compound is a nitrogen heterocycle, while phosphonothiolates are organophosphorus compounds.
- Reactivity: Phosphonothiolates may exhibit cholinesterase inhibition (common in nerve agents), whereas the target’s pyrimidine core is more likely to engage in hydrogen bonding or π-stacking interactions .
Biological Activity
2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide, commonly referred to as DEAP-4-MO-PCA, is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- CAS Number : 84332-11-6
- Molecular Formula : C13H23N5O2
- Molecular Weight : 281.35 g/mol
- IUPAC Name : 2-amino-N-[2-(diethylamino)propyl]-4-methoxypyrimidine-5-carboxamide
The biological activity of DEAP-4-MO-PCA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound exhibits the following mechanisms:
- Enzyme Inhibition : DEAP-4-MO-PCA has been shown to inhibit certain enzymes that play critical roles in cellular metabolism and signal transduction.
- Receptor Modulation : The compound can bind to various receptors, altering their activity and affecting downstream signaling pathways.
- Gene Expression Regulation : It influences the expression of genes related to cell proliferation, apoptosis, and inflammation.
Pharmacological Activity
Research indicates that DEAP-4-MO-PCA possesses a range of pharmacological activities, which include:
- Anticancer Activity : Studies have demonstrated that DEAP-4-MO-PCA exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Properties : DEAP-4-MO-PCA has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Research Findings and Case Studies
Several studies have explored the biological activities of DEAP-4-MO-PCA:
- Cytotoxicity Assays : In vitro studies using MTT assays revealed that DEAP-4-MO-PCA significantly reduced cell viability in human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were determined to be in the micromolar range, indicating potent anticancer activity.
- Neuroprotection Studies : A study evaluated the neuroprotective effects of DEAP-4-MO-PCA in a rat model of Parkinson's disease. The results indicated a significant reduction in neuronal loss and improvement in motor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
- Inflammation Models : In animal models of inflammation, DEAP-4-MO-PCA administration led to decreased levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory effects .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 84332-11-6 |
| Molecular Formula | C13H23N5O2 |
| Molecular Weight | 281.35 g/mol |
| Anticancer Activity | IC50 in μM (varied by cell line) |
| Neuroprotective Effects | Significant (animal models) |
| Anti-inflammatory Activity | Reduced TNF-alpha & IL-6 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-N-(2-(diethylamino)propyl)-4-methoxy-5-pyrimidinecarboxamide, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves multi-step protocols, including nucleophilic substitution and carboxamide coupling. For example, pyrimidine derivatives often require base-catalyzed reactions with amines under reflux conditions. Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalyst use : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves coupling efficiency in carboxamide formation .
- Yield enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >90% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key techniques :
- ¹H/¹³C NMR : Assign signals for methoxy (δ ~3.8 ppm), diethylamino (δ ~2.5–3.0 ppm), and pyrimidine protons (δ ~6.5–8.5 ppm) .
- IR spectroscopy : Validate carbonyl (C=O, ~1620–1680 cm⁻¹) and amine (N-H, ~3300–3500 cm⁻¹) groups .
- Mass spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks and fragmentation patterns matching theoretical values .
Advanced Research Questions
Q. How can computational methods assist in predicting the reactivity of this compound in novel reaction environments?
- Strategy :
- DFT calculations : Predict electron density distribution to identify nucleophilic/electrophilic sites on the pyrimidine ring .
- Molecular docking : Screen for binding affinities with biological targets (e.g., kinases) using software like AutoDock Vina .
- Reaction pathway modeling : Simulate intermediates in carboxamide formation using Gaussian or ORCA software to optimize solvent/base combinations .
Q. What strategies resolve discrepancies in biological activity data across different studies involving this compound?
- Root causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.
- Solutions :
- Standardized protocols : Use common cell lines (e.g., HEK293 or HeLa) and controls (e.g., cisplatin for cytotoxicity) .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility .
- Meta-analysis : Compare structural analogs (e.g., 4-methoxy vs. 4-chloro derivatives) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
